molecular formula C19H14BrN3 B14448798 N9-(4-Bromophenyl)-3,9-acridinediamine CAS No. 76015-29-7

N9-(4-Bromophenyl)-3,9-acridinediamine

Cat. No.: B14448798
CAS No.: 76015-29-7
M. Wt: 364.2 g/mol
InChI Key: NVZJQBWRSSBKCD-UHFFFAOYSA-N
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Description

N9-(4-Bromophenyl)-3,9-acridinediamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine core substituted with a bromophenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(4-Bromophenyl)-3,9-acridinediamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N9-(4-Bromophenyl)-3,9-acridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N9-(4-Bromophenyl)-3,9-acridinediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N9-(4-Bromophenyl)-3,9-acridinediamine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N9-(4-Bromophenyl)-3,9-acridinediamine stands out due to its unique acridine core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

76015-29-7

Molecular Formula

C19H14BrN3

Molecular Weight

364.2 g/mol

IUPAC Name

9-N-(4-bromophenyl)acridine-3,9-diamine

InChI

InChI=1S/C19H14BrN3/c20-12-5-8-14(9-6-12)22-19-15-3-1-2-4-17(15)23-18-11-13(21)7-10-16(18)19/h1-11H,21H2,(H,22,23)

InChI Key

NVZJQBWRSSBKCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)Br

Origin of Product

United States

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